molecular formula C21H20N2O3 B5852054 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate

4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate

Cat. No. B5852054
M. Wt: 348.4 g/mol
InChI Key: IKCMFGMONRUGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound with various scientific research applications. It is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves binding to the active site of FAAH and MAGL, thereby preventing the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that inhibition of FAAH and MAGL by 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate can produce a range of biochemical and physiological effects, including reduced pain and inflammation, increased appetite, and decreased anxiety and depression. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its potency and specificity as an inhibitor of FAAH and MAGL. This allows for precise manipulation of the endocannabinoid system and investigation of its role in various physiological processes. However, the compound's complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

Future research on 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate could focus on optimizing its synthesis method and developing more efficient ways to produce the compound. Additionally, further investigation of its mechanism of action and effects on various physiological processes could lead to the development of new therapeutic interventions for conditions such as chronic pain, anxiety, and obesity. Finally, exploration of the compound's potential as a tool for studying the endocannabinoid system and related physiological processes could yield valuable insights into the underlying mechanisms of these processes.

Synthesis Methods

The synthesis of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves multiple steps, starting with the reaction of 4-aminobenzoyl chloride with 1-cyanocyclopentene. This intermediate is then reacted with 4-bromobenzonitrile to form the desired product. The final compound is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as an inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which regulates various physiological processes such as pain, inflammation, and appetite. Inhibition of these enzymes has been shown to have therapeutic potential for conditions such as chronic pain, anxiety, and obesity.

properties

IUPAC Name

[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15(24)26-19-10-4-16(5-11-19)20(25)23-18-8-6-17(7-9-18)21(14-22)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMFGMONRUGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid 4-[4-(1-cyano-cyclopentyl)-phenylcarbamoyl]-phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.